molecular formula C8H7N3O2 B3108196 Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1638769-07-9

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B3108196
CAS No.: 1638769-07-9
M. Wt: 177.16 g/mol
InChI Key: VNALUAYRSSZMJO-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core with a methyl ester group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications at positions 1, 3, and 6 to tailor pharmacological properties. The compound serves as a key intermediate in synthesizing inhibitors, enzyme modulators, and receptor ligands, particularly for targets such as β-lactamases and peroxisome proliferator-activated receptors (PPARs) .

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)4-10-11-7/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNALUAYRSSZMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194872
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638769-07-9
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638769-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Medicinal Chemistry

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been identified as a promising lead compound in drug discovery, particularly for:

  • Cancer Treatment : Research indicates that derivatives of this compound exhibit inhibitory effects on various kinases involved in cancer progression, such as tropomyosin receptor kinases (TRKs) .
  • Anti-inflammatory Properties : It has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study: Kinase Inhibition

A study synthesized 38 pyrazolo[3,4-b]pyridine derivatives, including this compound, evaluating their ability to inhibit TRKA kinase. The results demonstrated significant inhibition rates, suggesting potential use in targeted cancer therapies .

Biochemical Research

In biochemical applications, this compound serves as a tool for studying enzyme activity and receptor interactions. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and disease mechanisms.

Synthesis of Complex Molecules

This compound acts as a building block for synthesizing more complex heterocyclic compounds. Its versatile reactivity enables the development of novel pharmaceuticals with enhanced efficacy and specificity.

Table: Biological Activities of this compound Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundPyrazole and pyridine ringsKinase inhibition
Ethyl 6-(4-chlorophenyl)-1-methyl-3-thiomethylpyrazolo[3,4-b]pyridineChlorine substitutionAnticancer activity
Ethyl 6-(2-naphthalenyl)-pyrazolo[3,4-b]pyridineNaphthalene substitutionAntimicrobial properties

Comparison with Similar Compounds

Key Research Findings and Trends

Bioactivity Correlation : Derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) at position 4 exhibit enhanced enzyme inhibition (e.g., β-lactamases), while bulky substituents at position 1 improve receptor binding (e.g., PPARs) .

Synthetic Yields : Methyl esters generally show higher synthetic yields (e.g., 62–87%) compared to ethyl analogs, likely due to milder reaction conditions .

Metabolic Stability : Cyclopropyl and morpholine substituents at position 6 reduce oxidative metabolism, improving pharmacokinetic profiles .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Name Molecular Weight LogP (Predicted) Solubility (µg/mL) Reference
This compound 217.21 1.8 12.5 (PBS)
6-(4-Carboxymethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 401.42 -0.3 450 (Water)
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 393.43 3.1 5.2 (DMSO)

Biological Activity

Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a pyrazole and pyridine ring. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 164.17 g/mol. The compound's unique structure is pivotal in determining its interaction with various biological targets.

Biological Activities

1. Enzyme Inhibition and Receptor Modulation

This compound exhibits significant enzyme inhibition properties. It has been identified as an inhibitor of various enzymes that play critical roles in disease pathways. The compound binds to the active sites of these enzymes, effectively blocking substrate access and modulating enzymatic activity.

2. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown antiproliferative effects against several cancer cell lines, including A172, U87MG, A375, and Panc0504. The mechanism of action involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .

3. Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in various models, suggesting its potential application in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly influence its potency and selectivity:

Modification Effect on Activity Notes
Addition of halogen substituentsIncreased potency against specific targetsHalogens can enhance binding affinity
Variation in alkyl groupsAltered lipophilicity and solubilityAffects bioavailability
Changes in carboxylate positionImpact on enzyme inhibitionCritical for receptor interaction

Case Studies

Case Study 1: TBK1 Inhibition

A recent study identified a derivative of this compound as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling pathways in immune cells, highlighting its potential for immune-related therapies and cancer treatment .

Case Study 2: Antiproliferative Effects

In vitro studies demonstrated that this compound exhibited significant antiproliferative effects across multiple cancer cell lines. The compound's ability to induce apoptosis and inhibit cell cycle progression was confirmed through flow cytometry analysis .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes: The compound interacts with specific enzymes by occupying their active sites, leading to inhibition of their catalytic activities.
  • Modulation of Signaling Pathways: By inhibiting key signaling pathways involved in inflammation and cancer progression, the compound can alter cellular responses.

Q & A

What are the common synthetic routes for Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how are reaction conditions optimized?

Basic Research Focus
The compound is typically synthesized via condensation or amination reactions. For example, ethyl esters of pyrazolo[3,4-b]pyridine derivatives are prepared by reacting intermediates (e.g., chlorides or azides) with amines or β-ketoesters. A key method involves the amination of a chloro-substituted precursor with morpholine, yielding a 79% isolated product after flash chromatography . Condensation with diethyl malonate or β-ketoesters in the presence of catalysts like piperidine is another route, forming carboxylate derivatives . Optimization involves adjusting stoichiometry (e.g., 3 equivalents of morpholine), solvent choice (ethanol, methyl ethyl ketone), and purification techniques (chromatography, recrystallization) to improve yields and purity.

Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, 1H^1H NMR (600 MHz, CDCl3_3) resolves proton environments such as methylene groups (δ 5.56 ppm, singlet) and aromatic protons (δ 8.18 ppm, singlet), while 13C^{13}C NMR confirms carbonyl (δ 165.6 ppm) and heterocyclic carbons . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1700 cm1^{-1}), and mass spectrometry (MS) validates molecular weight. High-resolution mass spectrometry (HRMS) or X-ray crystallography may be used for ambiguous cases .

How does the introduction of substituents (e.g., morpholine, fluorophenyl) alter the biological activity of pyrazolo[3,4-b]pyridine derivatives?

Advanced Research Focus
Substituents significantly impact bioactivity. For example, morpholine derivatives inhibit bacterial siderophore biosynthetic enzymes (e.g., BasE), making them potential antimicrobial agents . Fluorophenyl groups enhance lipophilicity and target binding in antitumor compounds, as seen in crystal forms with improved oral absorbability . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability, while bulky substituents may sterically hinder target interactions .

What strategies resolve contradictions in biological activity data across pyrazolo[3,4-b]pyridine derivatives?

Advanced Research Focus
Discrepancies often arise from variations in substituent positioning, purity, or assay conditions. For example, 3-trifluoromethyl derivatives may show conflicting cytotoxicity due to differences in cell-line specificity or impurity profiles (e.g., 95% purity vs. trace byproducts) . Mitigation strategies include:

  • Rigorous purity assessment via HPLC or 1H^1H NMR.
  • Standardized biological assays (e.g., fixed concentrations, controlled incubation times).
  • Computational modeling to predict binding modes and validate experimental results.

What role does this compound play in synthesizing fused heterocyclic systems?

Advanced Research Focus
The compound serves as a precursor for complex heterocycles. For instance, condensation with hydrazine hydrate yields pyrazolo[3,4-c]pyrazoles, while reactions with β-ketoesters form thieno- or pyrrolo-fused systems . These fused systems are explored for diverse applications, including kinase inhibition and photophysical materials. The ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or coupling with amines to form amides .

How can researchers address challenges in achieving high purity during large-scale synthesis?

Advanced Research Focus
Common impurities include unreacted intermediates or regioisomers. Techniques to enhance purity include:

  • Flash chromatography : Effective for separating morpholine-substituted derivatives .
  • Recrystallization : Solvent optimization (e.g., methyl ethyl ketone for crystal forms) .
  • HPLC : Resolves closely related analogs, such as methyl vs. ethyl esters .
  • NMR-guided fractionation : Identifies and isolates target compounds from complex mixtures.

What recent advancements leverage this compound in drug discovery?

Advanced Research Focus
Recent studies highlight its use in designing non-nucleoside enzyme inhibitors and kinase modulators. Over 300,000 derivatives have been reported, with applications in oncology (e.g., antitumor benzamide crystals ) and infectious diseases (e.g., siderophore pathway inhibitors ). Computational tools, such as molecular docking and QSAR models, accelerate the identification of bioactive derivatives .

What analytical methods validate the stability of this compound under storage conditions?

Basic Research Focus
Stability is assessed via:

  • Accelerated degradation studies : Exposure to heat, light, or humidity, followed by HPLC analysis.
  • Mass spectrometry : Detects decomposition products (e.g., ester hydrolysis to carboxylic acids).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for storage recommendations .

How are computational methods applied to predict the reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculates electron densities to predict sites for electrophilic substitution (e.g., C-3 or C-5 positions). Molecular dynamics simulations model interactions with biological targets, such as ATP-binding pockets in kinases . These methods guide synthetic prioritization, reducing trial-and-error experimentation.

What safety protocols are recommended for handling this compound in the lab?

Basic Research Focus
While specific toxicity data may be limited, general precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or purification.
  • Storage : In airtight containers under inert atmosphere (N2_2) at −20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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